molecular formula C15H14N4O3S B2621845 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034272-25-6

1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2621845
CAS No.: 2034272-25-6
M. Wt: 330.36
InChI Key: XZXLCGHFIGCIIH-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential implications in various fields, including medicinal chemistry and pharmaceuticals. This compound comprises a pyridine ring, a thienopyrimidine core, and additional functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide generally involves multiple steps:

  • Formation of the Thienopyrimidine Core: : This step may involve the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions.

  • Substitution Reactions: : Introducing the 1-methyl and oxo groups through selective substitutions, often using reagents like methyl iodide or dimethyl sulfate.

  • Amidation: : Connecting the dihydropyridine and the thienopyrimidine parts via amide bond formation using reagents like carbodiimides or amino acid coupling reagents.

Industrial Production Methods

Scaling up to industrial production might necessitate the use of continuous flow reactors for efficient and controlled reaction conditions, leveraging catalysts to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Potential transformation to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reduction of the oxo group to hydroxyl using reagents like sodium borohydride.

  • Substitution: : Halogenation or alkylation reactions using appropriate halogen or alkylating agents.

Common Reagents and Conditions

Common reagents include:

  • Methyl iodide: : For methylation.

  • mCPBA: : For oxidation reactions.

  • Sodium borohydride: : For reduction reactions.

Major Products Formed

  • N-oxides

  • Hydroxyl derivatives

  • Halogenated or alkylated products

Scientific Research Applications

In Chemistry

The compound serves as a versatile building block in organic synthesis, especially in forming heterocyclic compounds.

In Biology

It is used in studying enzyme inhibition and binding mechanisms due to its structural complexity.

In Medicine

In Industry

Utilized as an intermediate in the synthesis of advanced pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action for 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can vary:

  • Molecular Targets: : Likely interacts with specific protein receptors or enzymes.

  • Pathways Involved: : Involvement in biological pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and heterocyclic structures. Similar compounds might include other thienopyrimidine derivatives or pyridine-based molecules, but none precisely replicate its molecular architecture and potential bioactivity.

Similar Compounds

  • Thienopyrimidine derivatives

  • Pyridine-based molecules with amide linkages

  • Compounds with similar substitution patterns

Biological Activity

The compound 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide (referred to as "the compound" hereafter) is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and pharmacological properties, supported by relevant studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidinones, including the compound , exhibit significant anti-mycobacterial activity . In particular:

  • Mycobacterium tuberculosis : The compound demonstrated inhibition against various strains, with a reported minimum inhibitory concentration (MIC) of 8 µg/mL against Mycobacterium tuberculosis H37Rv. Other derivatives showed inhibition percentages ranging from 30% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG at concentrations around 30 µg/mL .
CompoundTarget StrainInhibition PercentageMIC (µg/mL)
Compound AM. tuberculosis H37Rv68%8
Compound BM. smegmatis MC215540%-
Compound CM. bovis BCG30%-

Antitumor Activity

The compound has also been evaluated for its antitumor properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines:

  • Karpas-422 Xenograft Model : The compound exhibited robust antitumor effects when dosed at 160 mg/kg BID, indicating its potential as an oncology therapeutic agent .

Pharmacological Properties

The compound's pharmacological profile suggests it may act through multiple mechanisms:

  • Calcium Channel Modulation : Similar compounds have been noted to function as L-type calcium channel blockers, which could contribute to their antihypertensive effects .
  • Enzyme Inhibition : Some derivatives are reported to inhibit acetylcholinesterase activity, which may have implications for neurodegenerative diseases .

Study on Antimycobacterial Activity

A comprehensive study evaluated a series of thieno[2,3-d]pyrimidinone derivatives for their antimycobacterial activity. The results indicated that specific modifications in the molecular structure significantly enhanced their efficacy against Mycobacterium strains .

Antitumor Efficacy in Clinical Trials

In ongoing clinical trials, the compound has shown promise in treating malignancies associated with dysregulation of the Polycomb repressive complex 2 (PRC2). By targeting EZH2, a key component of PRC2, the compound effectively reduced tumor growth in preclinical models .

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-18-6-2-3-10(14(18)21)13(20)16-5-7-19-9-17-11-4-8-23-12(11)15(19)22/h2-4,6,8-9H,5,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXLCGHFIGCIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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